molecular formula C6H11BrSiZn B3046388 Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- CAS No. 123871-69-2

Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-

Cat. No.: B3046388
CAS No.: 123871-69-2
M. Wt: 256.5 g/mol
InChI Key: XUZHJAPZPISDJL-UHFFFAOYSA-M
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Description

Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is an organozinc compound characterized by a propargyl backbone modified with a trimethylsilyl (TMS) group and a bromine atom coordinated to zinc. Its structure combines the steric bulk of the TMS group with the nucleophilic properties of the organozinc moiety, making it valuable in synthetic chemistry for cross-coupling reactions and selective alkylations .

The TMS group enhances stability by mitigating undesired side reactions, such as premature oxidation or polymerization, which are common challenges with propargyl organometallics. This compound’s reactivity is modulated by the electron-withdrawing bromine and the steric shielding of the TMS group, enabling controlled transformations in complex molecular architectures .

Properties

IUPAC Name

bromozinc(1+);trimethyl(prop-1-ynyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Si.BrH.Zn/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZHJAPZPISDJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrSiZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of zinc bromide with 3-(trimethylsilyl)-2-propynyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods

Industrial production of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced to form zinc metal and other reduced species.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Zinc oxide and various organic by-products.

    Reduction: Zinc metal and reduced organic compounds.

    Substitution: Substituted zinc compounds with different functional groups.

Scientific Research Applications

Scientific Research Applications

Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- has a diverse range of applications in scientific research:

Organic Synthesis

  • Catalysis : This compound acts as a catalyst in various organic reactions, particularly in cross-coupling reactions that form carbon-carbon bonds. It is effectively used in the Cadiot-Chodkiewicz reaction for synthesizing alkynes and other complex organic molecules.
Reaction TypeRole of Zinc CompoundOutcome
Cross-CouplingCatalystFormation of complex organic structures
Nucleophilic SubstitutionReagentIntroduction of new functional groups

Biochemistry

  • Enzyme Studies : Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is utilized in biochemical assays involving zinc-dependent enzymes. Its ability to form complexes with enzyme substrates enhances the study of enzyme kinetics and mechanisms.

Pharmaceutical Research

  • Drug Delivery Systems : Investigations into its potential use in pharmaceutical formulations have revealed its ability to enhance drug solubility and stability. The compound's reactivity allows it to serve as a carrier for active pharmaceutical ingredients.

Industrial Applications

  • Cosmetics and Coatings : The compound is employed in the production of cosmetics and industrial coatings due to its reactivity and ability to form stable complexes with various organic compounds.

Case Study 1: Ultrasound-Promoted Chain Extension

A study reported on the use of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- in a novel ultrasound-promoted chain-extension reaction involving glycofuranosylamines. This method demonstrated moderate to good yields and acceptable stereoselectivities, showcasing the compound's utility in synthesizing carbohydrate mimics for pharmaceutical applications .

Case Study 2: Cross-Coupling Reactions

In a series of experiments focusing on cross-coupling reactions, Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- was shown to facilitate the formation of complex organic molecules efficiently. The presence of the trimethylsilyl group significantly enhanced nucleophilicity, leading to improved reaction rates compared to similar compounds without this group .

Mechanism of Action

The mechanism of action of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is not fully understood. it is believed to act as a Lewis acid, forming a complex with substrate molecules and facilitating their reaction. It may also act as a Brønsted acid, donating protons to substrate molecules and promoting their reaction. The compound’s high reactivity is attributed to the presence of the bromine and trimethylsilyl groups, which enhance its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organometallic reagents with propargyl or silyl-modified backbones are pivotal in organic synthesis. Below, zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is compared to structurally or functionally related compounds, focusing on reactivity, selectivity, and applications.

Organomagnesium Analogs

3-(Trimethylsilyl)propynylmagnesium bromide (CAS 78012-45-0) is a Grignard reagent with a magnesium center. Key differences include:

  • Reactivity: Magnesium-based reagents exhibit higher nucleophilicity but lower functional group tolerance compared to organozinc compounds. For example, Grignard reagents react violently with protic solvents, whereas organozinc species are more stable under mild conditions .
  • Selectivity : The zinc derivative’s TMS group provides superior steric protection, reducing side reactions in crowded environments. This contrasts with magnesium analogs, which often require cryogenic temperatures to achieve similar control .
  • Applications : Magnesium reagents are preferred for rapid alkylation, while zinc compounds excel in Negishi couplings and stereoselective syntheses .

Organocopper Reagents

Copper-based propargyl reagents (e.g., lithium dimethylcuprates) are less nucleophilic but highly effective in conjugate additions.

  • Reactivity: Organocopper species undergo 1,4-additions to α,β-unsaturated carbonyls, a pathway less accessible to zinc or magnesium reagents.
  • Steric Effects : The TMS group in the zinc compound enhances regioselectivity, whereas copper reagents rely on ligand design (e.g., cyanide or phosphine ligands) for similar effects .

Silyl-Modified Organozinc Reagents

Trimethylsilyl groups are also incorporated into other organozinc compounds, such as trimethylsilylmethylzinc bromide. Comparisons reveal:

  • Electronic Effects : The propargyl backbone in zinc, bromo[3-(trimethylsilyl)-2-propynyl]- introduces sp-hybridized carbons, increasing electrophilicity at the β-position. This contrasts with saturated silyl-zinc reagents, which exhibit slower reaction kinetics .

Biological Activity

Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is an inorganic compound with significant applications in scientific research, particularly in organic synthesis and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C7H10BrSi
  • Molecular Weight: 175.94 g/mol
  • Melting Point: 535°C
  • CAS Number: 123871-69-2

Preparation Methods

The synthesis of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of zinc bromide with 3-(trimethylsilyl)-2-propynyl bromide under inert conditions to prevent oxidation. Purification methods such as recrystallization or distillation are employed to ensure high purity.

Biological Activity

Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- exhibits various biological activities, primarily attributed to its role as a Lewis acid and its interactions with biological molecules.

  • Lewis Acid Behavior: The compound acts as a Lewis acid, forming complexes with nucleophilic substrates, facilitating various biochemical reactions.
  • Brønsted Acid Activity: It can donate protons to substrates, enhancing their reactivity.
  • Zinc Ion Release: The release of zinc ions in biological systems can influence enzyme activity and cellular signaling pathways.

Applications in Research

Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is utilized in several research contexts:

  • Organic Synthesis: Serves as a catalyst and reagent in various chemical reactions.
  • Biochemical Assays: Used in studies involving zinc-dependent enzymes.
  • Pharmaceutical Formulations: Investigated for potential drug delivery systems and therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study demonstrated that compounds containing zinc can exhibit antimicrobial properties against various pathogens due to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
  • Anti-inflammatory Effects:
    • Research indicated that zinc compounds can modulate inflammatory responses by influencing cytokine production and immune cell activation.
  • Neuroprotective Properties:
    • Zinc's role in neuronal signaling has been explored, showing potential protective effects against neurodegenerative diseases through the modulation of synaptic activity and reduction of oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameStructure ComparisonUnique Features
2-BromoallyltrimethylsilaneSimilar structure but different bromine positionDifferent reactivity profile
ChlorotrimethylsilaneContains chlorine instead of bromineLess nucleophilic character
VinyltrimethylsilaneContains a vinyl group instead of propynylDifferent reactivity due to double bond

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- with high purity, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a Sonogashira coupling to introduce the trimethylsilyl-protected propargyl group, using Pd(PPh₃)₄/CuI catalysts in THF at 60°C .
  • Step 2 : Brominate the intermediate via electrophilic substitution using NBS (N-bromosuccinimide) under controlled light exposure to avoid over-bromination .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS and NMR (¹H, ¹³C).
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to NBS) and monitor reaction kinetics via UV-Vis spectroscopy to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-?

  • Methodological Answer :

  • FT-IR : Identify C≡C stretching (~2100 cm⁻¹) and Zn-Br vibrations (~250 cm⁻¹) .
  • NMR : Use ¹³C NMR to resolve the trimethylsilyl group (δ 0.5–1.0 ppm for Si(CH₃)₃) and ¹H NMR for propargyl protons (δ 2.5–3.5 ppm).
  • XRD : Single-crystal X-ray diffraction confirms coordination geometry around the zinc center .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, Br, Zn) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- in cross-coupling reactions?

  • Methodological Answer :

  • Step 1 : Perform geometry optimization using B3LYP/6-31G(d) basis sets to model the zinc complex’s electronic structure .
  • Step 2 : Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, a low LUMO energy (~-1.5 eV) suggests susceptibility to oxidative addition .
  • Step 3 : Simulate reaction pathways (e.g., transmetalation barriers) with solvent effects (PCM model for THF). Compare with experimental kinetics (Eyring plots) to validate accuracy .

Q. What experimental designs are suitable for resolving contradictory data on the compound’s stability under ambient vs. inert conditions?

  • Methodological Answer :

  • Design 1 : Conduct parallel stability tests using TGA/DSC under N₂ vs. air to quantify decomposition thresholds (e.g., mass loss >5% at 120°C in air vs. 180°C under N₂) .
  • Design 2 : Use in situ Raman spectroscopy to monitor Br-Zn bond cleavage kinetics under varying O₂/H₂O levels.
  • Data Reconciliation : Apply ANOVA to identify significant variables (e.g., moisture content, p <0.05) and replicate under controlled humidity chambers .

Q. How can interdisciplinary approaches (e.g., environmental chemistry) assess the ecological impact of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-?

  • Methodological Answer :

  • Fate Studies : Use OECD 106 guidelines to measure soil/water partitioning (log Kₒw) and photolysis half-life under simulated sunlight .
  • Toxicity Assays : Expose Daphnia magna to graded concentrations (0.1–100 ppm) and quantify LC₅₀ via probit analysis. Cross-reference with QSAR models for zinc organometallics .
  • Ecosystem Modeling : Integrate data into USEtox® to estimate freshwater ecotoxicity potential (ETP) and prioritize mitigation strategies .

Methodological Framework for Research Proposals

Q. What theoretical frameworks guide mechanistic studies of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- in catalysis?

  • Methodological Answer :

  • Ligand Design Theory : Apply Tolman’s electronic parameters to correlate silyl group effects on zinc’s Lewis acidity .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., KIE >1 indicates bond-breaking in transition state) .
  • Operando Spectroscopy : Combine XAFS and IR during catalysis to track zinc coordination changes in real time .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported catalytic efficiencies of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile Turnover Frequency (TOF) data from 10+ studies and stratify by solvent polarity, substrate scope, and catalyst loading .
  • Sensitivity Analysis : Identify outliers via Grubbs’ test (α=0.05) and re-examine experimental conditions (e.g., inert atmosphere vs. air) .
  • Collaborative Validation : Reproduce key experiments in multiple labs using standardized protocols (e.g., fixed substrate:catalyst ratio of 100:1) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-
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Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-

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